molecular formula C10H6F4N2 B8171046 2-(2-Fluoro-4-(trifluoromethyl) phenyl)-1H-imidazole

2-(2-Fluoro-4-(trifluoromethyl) phenyl)-1H-imidazole

Cat. No.: B8171046
M. Wt: 230.16 g/mol
InChI Key: HITPSJNIMDJGJX-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-(trifluoromethyl) phenyl)-1H-imidazole is a fluorinated aromatic compound that features both an imidazole ring and a trifluoromethyl group. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-4-(trifluoromethyl) phenyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-4-(trifluoromethyl)aniline and glyoxal.

    Cyclization Reaction: The aniline derivative undergoes a cyclization reaction with glyoxal in the presence of an acid catalyst to form the imidazole ring.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-4-(trifluoromethyl) phenyl)-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and the imidazole ring can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Fluoro-4-(trifluoromethyl) phenyl)-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-(trifluoromethyl) phenyl)-1H-imidazole involves its interaction with specific molecular targets. The fluorine atoms and the imidazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated aromatic compound with similar properties.

    2-(Trifluoromethyl)phenylboronic acid: Used in similar coupling reactions.

    2-(2-Fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl-7-methoxy-3,4-dihydronaphthalen-1(2H)-one: A structurally related compound with different functional groups.

Uniqueness

2-(2-Fluoro-4-(trifluoromethyl) phenyl)-1H-imidazole is unique due to the combination of the imidazole ring and the trifluoromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-fluoro-4-(trifluoromethyl)phenyl]-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4N2/c11-8-5-6(10(12,13)14)1-2-7(8)9-15-3-4-16-9/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITPSJNIMDJGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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